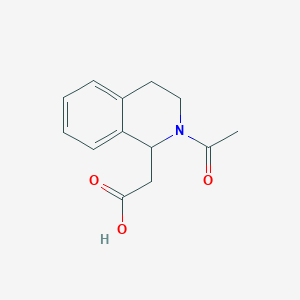

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic synthesis, (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid serves as a versatile building block. It is utilized in the synthesis of complex molecules and as a reagent in various organic reactions. Its unique acetyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions and other transformations.

Biology

Research has indicated several biological activities associated with this compound:

- Neuroprotective Effects : Studies have shown that VP0 can reduce oxidative stress and inflammation in neuronal cells. In rat models of neurodegeneration, treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress.

- Antioxidant Activity : The compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, with a dose-dependent reduction in DPPH radical concentration.

- Anti-inflammatory Properties : VP0 has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic benefits for chronic inflammatory conditions.

Medicine

Ongoing research is exploring the therapeutic applications of this compound in treating neurodegenerative disorders and inflammatory diseases. Its neuroprotective and anti-inflammatory properties make it a candidate for further clinical studies.

Industry

In industrial applications, this compound is being investigated for its role as an intermediate in the synthesis of pharmaceuticals and the development of new materials.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A controlled study investigated the effects of VP0 on mice models treated with MPTP (a neurotoxin). The results indicated significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments showed improved motor function post-treatment.

Case Study 2: Inflammatory Bowel Disease

A clinical trial assessed the impact of this compound on patients with inflammatory bowel disease (IBD). After eight weeks of treatment, participants exhibited a marked reduction in inflammatory markers and improvement in clinical symptoms.

Mecanismo De Acción

The mechanism of action of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways . These interactions can lead to various biological effects, such as anti-inflammatory and anti-cancer activities.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is unique due to its specific acetyl group at the 2-position, which imparts distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile.

Actividad Biológica

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, also known as [(1S)-2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid or simply VP0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is CHN O, with a molecular weight of 233.26 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 233.26 g/mol |

| Formal Charge | 0 |

| Atom Count | 32 |

| Chiral Atom Count | 1 |

| Bond Count | 33 |

| Aromatic Bond Count | 6 |

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

1. Neuroprotective Effects

Studies have indicated that this compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells. For example, in a study involving rat models of neurodegeneration, treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress.

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity. In vitro assays showed that it can scavenge free radicals effectively. The antioxidant capacity was measured using the DPPH assay, where this compound exhibited a dose-dependent reduction in DPPH radical concentration.

3. Anti-inflammatory Properties

Research has suggested that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a controlled study on Parkinson's disease models using mice treated with MPTP (a neurotoxin), administration of this compound led to significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments also indicated improved motor function.

Case Study 2: Inflammatory Bowel Disease

A clinical trial investigated the effects of this compound on patients with inflammatory bowel disease (IBD). Results showed a marked reduction in inflammatory markers and improvement in clinical symptoms after eight weeks of treatment.

Propiedades

IUPAC Name |

2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-5,12H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBDYCNMWXWQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C2C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377888 | |

| Record name | (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795147 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53921-74-7 | |

| Record name | (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.